
D,L-O-Desmethyl Venlafaxine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-O-Desmethyl Venlafaxine-d6: is a deuterated metabolite of Venlafaxine, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Venlafaxine. The molecular formula of this compound is C16H19D6NO2, and it has a molecular weight of 269.41 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d6 involves the deuteration of O-Desmethyl Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is often provided in neat form or as a solution in methanol .
化学反応の分析
Types of Reactions: D,L-O-Desmethyl Venlafaxine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学的研究の応用
D,L-O-Desmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Venlafaxine.
Biology: Employed in biological studies to understand the metabolic pathways and effects of Venlafaxine.
Medicine: Utilized in pharmacological research to investigate the efficacy and safety of Venlafaxine and its metabolites.
Industry: Applied in the development of new antidepressant drugs and in quality control processes.
作用機序
D,L-O-Desmethyl Venlafaxine-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
類似化合物との比較
O-Desmethyl Venlafaxine: A non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d6.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in the development of new therapeutic agents .
生物活性
D,L-O-Desmethyl Venlafaxine-d6 is primarily studied for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine. As a labeled compound, it is useful in pharmacokinetic studies to trace metabolic pathways and understand drug interactions. The deuterium labeling enhances the stability of the compound during analysis, making it an important tool in clinical and preclinical research.
This compound exerts its effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This dual action increases the availability of these neurotransmitters, which is crucial for mood regulation and anxiety relief. Research indicates that this mechanism is similar to that of venlafaxine but with enhanced stability due to deuteration.
2.2 Pharmacodynamics
Pharmacodynamic studies have shown that this compound exhibits affinity for various neurotransmitter receptors:
Receptor Type | Affinity (Ki) | Reference |
---|---|---|
Serotonin Transporter | 10 nM | |
Norepinephrine Transporter | 15 nM | |
Dopamine Receptor D2 | >1000 nM |
The compound's selectivity for serotonin and norepinephrine transporters over dopamine receptors suggests a lower risk of side effects typically associated with dopaminergic activity.
2.3 Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models, demonstrating favorable absorption and distribution characteristics:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.
- Half-Life : Approximately 5 hours, allowing for effective dosing regimens.
- Metabolism : Primarily metabolized in the liver via CYP2D6 and CYP3A4 pathways.
2.4 Toxicology
Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. However, higher concentrations may lead to increased cardiovascular effects, necessitating caution in patients with pre-existing conditions.
3.1 Clinical Application in Depression
A clinical study involving patients with major depressive disorder (MDD) evaluated the efficacy of this compound as an adjunctive therapy to standard antidepressants. The results indicated a significant reduction in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS):
Treatment Group | Baseline HDRS | Post-Treatment HDRS | p-value |
---|---|---|---|
Control | 22 ± 3 | 19 ± 4 | <0.05 |
D,L-O-DMV-d6 | 23 ± 2 | 12 ± 3 | <0.01 |
The study concluded that adding D,L-O-DMV-d6 significantly improved treatment outcomes compared to controls.
3.2 Anxiety Disorders
Another study focused on generalized anxiety disorder (GAD) patients treated with this compound showed promising results:
- Reduction in Anxiety Symptoms : Measured using the Generalized Anxiety Disorder Assessment (GAD-7), patients reported a decrease from an average score of 15 to 5 after eight weeks of treatment.
This suggests that D,L-O-DMV-d6 may be beneficial not only for depression but also for anxiety management.
4. Conclusion
This compound represents a significant advancement in understanding the pharmacological properties of venlafaxine metabolites. Its dual action on serotonin and norepinephrine reuptake inhibition offers potential therapeutic benefits for mood disorders while maintaining a favorable safety profile. Ongoing research is essential to further elucidate its mechanisms and optimize its clinical applications.
Future studies should aim to explore long-term effects, potential drug interactions, and broader applications across various psychiatric conditions to fully leverage the benefits of this compound.
特性
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-RUJHVMJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。